Salcaprozic acid
Description
Properties
IUPAC Name |
8-[(2-hydroxybenzoyl)amino]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKDCUDSORUJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171523 | |
| Record name | Salcaprozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183990-46-7 | |
| Record name | Salcaprozic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183990467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salcaprozic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[(2-hydroxybenzoyl)amino]octanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALCAPROZIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88E147FCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The preparation of salcaprozic acid involves several synthetic routes and reaction conditions. One common method includes the hydrolysis of 8-(2,4-dioxo-1,3-benzoxazin-3-yl)octanoic acid ethyl ester in the presence of reagents such as benzotriazole, hydrazine, and sodium borohydride . This process yields highly pure this compound and its pharmaceutically acceptable salts. Industrial production methods focus on optimizing these reactions to ensure high purity and yield while minimizing impurities.
Chemical Reactions Analysis
Salcaprozic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized derivatives.
Reduction: Reducing agents can be employed to reduce this compound, potentially altering its functional groups.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The hydrolysis of this compound esters is a crucial step in its synthesis, often involving acidic or basic conditions.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Introduction to Salcaprozic Acid
This compound, also known as salcaprozate sodium, is a compound primarily recognized for its role as an oral absorption promoter. It is particularly valuable in enhancing the bioavailability of macromolecules, such as peptides and proteins, which often exhibit poor absorption through the gastrointestinal tract. This article explores the diverse applications of this compound across various scientific disciplines, including chemistry, biology, and medicine.
Chemistry
This compound serves as a permeation enhancer in pharmaceutical formulations. Its primary function is to improve the oral bioavailability of drugs that are typically poorly permeable. This is achieved by modifying the local pH and enhancing membrane permeability, which facilitates the absorption of therapeutic agents .
Biology
In biological research, this compound is utilized to investigate transport mechanisms across biological membranes. Studies have shown that it can significantly influence how macromolecules traverse cellular barriers, making it a crucial tool for understanding drug delivery systems and cellular uptake processes .
Medicine
This compound has been tested extensively as a delivery agent for therapeutic peptides and proteins. Notable examples include its application in formulations for insulin and glucagon-like peptide-1 analogs. Clinical studies indicate that it enhances the absorption of these compounds when administered orally, thus improving their therapeutic efficacy .
Case Study 1: Delivery of Insulin
A clinical trial investigated the use of this compound in enhancing the oral delivery of insulin. The study demonstrated that patients receiving insulin formulated with this compound exhibited significantly improved blood glucose control compared to those receiving standard formulations. This was attributed to enhanced intestinal absorption facilitated by this compound .
Case Study 2: Peptide Formulations
Another study focused on the formulation of glucagon-like peptide-1 analogs using this compound. Results showed that the presence of this compound not only improved the bioavailability of these peptides but also reduced gastrointestinal side effects commonly associated with oral peptide delivery .
Case Study 3: Novel Drug Delivery Systems
Research has explored innovative drug delivery systems incorporating this compound in various formats, including taste-masked liquids and soft gelatin capsules. These studies highlighted the compound's versatility and effectiveness in improving patient compliance while ensuring therapeutic agents remain effective upon oral administration .
Mechanism of Action
The mechanism of action of salcaprozic acid involves its ability to form complexes with therapeutic agents, such as semaglutide, in the stomach . This complex formation results in a transient increase in local pH around the molecule, protecting it from enzymatic degradation and enhancing its solubility. Consequently, the concentration-dependent flux of the therapeutic agent across the gastric mucosa is increased, facilitating its absorption .
Comparison with Similar Compounds
Salclobuzic Acid
- Molecular Formula: C₁₁H₁₂ClNO₄ .
- Key Features : Shares a salicyloyl group but has a shorter carbon chain (C₁₁ vs. C₁₅ in salcaprozic acid) and includes a chlorine substituent.
- Functional Differences : Classified as "unclassified" in therapeutic use, lacking documented absorption-enhancing properties .
Salfluverine
Salazosulfadimidine
- Molecular Formula : C₁₉H₁₇N₅O₅S .
- Key Features : A sulfonamide derivative with a salicyloyl group, structurally distinct due to its sulfonamide linkage and aromatic heterocycles.
- Functional Differences : Used as an antibiotic for gastrointestinal infections, highlighting divergent therapeutic applications .
Comparison with Functionally Similar Compounds
Other Permeation Enhancers
While SNAC is the most clinically advanced permeation enhancer, other compounds like sodium caprate (C₁₀H₁₉NaO₂) and medium-chain fatty acids (e.g., lauric acid) have been investigated. However, SNAC’s mechanism—pH modulation and transient mucosal interaction—provides a broader safety profile and higher drug compatibility compared to surfactants or bile acid derivatives, which may cause gastrointestinal irritation .
Prodrug-Based Enhancers
Compounds like 4-chlorosalicylic acid utilize prodrug strategies to improve solubility but lack SNAC’s direct enhancement of paracellular transport. SNAC’s non-covalent interaction with drugs avoids metabolic activation, reducing toxicity risks .
Key Data Table: this compound vs. Similar Compounds
| Compound | Molecular Formula | CAS Number | Therapeutic Use/Function | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₅H₂₁NO₄ | 183990-46-7 | Oral absorption enhancer | 8-aminooctanoic acid + salicyloyl group |
| Salclobuzic Acid | C₁₁H₁₂ClNO₄ | 387825-03-8 | Unclassified | Shorter chain, chlorine substituent |
| Salfluverine | C₁₄H₁₀F₃NO₂ | 587-49-5 | Antispasmodic | Trifluoromethyl group, no aliphatic chain |
| Salazosulfadimidine | C₁₉H₁₇N₅O₅S | 2315-08-4 | Antibiotic | Sulfonamide linkage, heterocyclic rings |
| SNAC (Sodium Salt) | C₁₅H₂₀NO₄Na | 203787-91-1 | Drug delivery enhancer | Sodium counterion improves solubility |
Research Findings and Clinical Relevance
- Structural Advantages : The C₈ aliphatic chain in this compound optimizes amphiphilicity, enabling interactions with both hydrophobic drug molecules and hydrophilic mucosal layers .
Biological Activity
Salcaprozic acid, also known as 8-(salicyloylamino)octanoic acid, is a compound primarily recognized for its role as an oral absorption promoter. Its sodium salt form, salcaprozate sodium (SNAC), has been extensively studied for enhancing the bioavailability of various therapeutic agents, particularly macromolecules that typically exhibit poor gastrointestinal absorption. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical studies, and safety profiles.
- Chemical Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.34 g/mol
- CAS Number : 183990-46-7
This compound functions primarily as an absorption enhancer by modifying the permeability of intestinal membranes. The exact mechanism remains somewhat elusive but is believed to involve:
- Alterations in Membrane Permeability : this compound may interact with lipid bilayers, facilitating drug passage through the intestinal barrier.
- Transport Protein Interactions : It potentially alters the activity of transport proteins involved in drug absorption, enhancing the uptake of co-administered therapeutic agents .
Biological Activity and Applications
This compound is predominantly used in pharmaceuticals to improve the oral bioavailability of drugs. Key applications include:
- Enhancement of Macromolecule Absorption : It significantly improves the absorption of peptides and proteins when administered orally, which is crucial for developing effective oral formulations .
- Clinical Use in Drug Formulations : SNAC has been successfully incorporated into formulations like semaglutide, a glucagon-like peptide-1 (GLP-1) analog used for type 2 diabetes management. Clinical trials have demonstrated that oral semaglutide co-formulated with SNAC provides comparable efficacy to injectable forms .
Clinical Studies and Findings
Several studies have explored the safety and efficacy of this compound:
- Phase I Trials : Multiple dose trials have shown that this compound can enhance the pharmacokinetics of drugs like semaglutide. These trials indicated that patients experienced mild gastrointestinal side effects such as nausea and diarrhea, which were generally transient .
- Toxicology Studies : Research involving animal models has assessed the safety profile of SNAC. Notably, studies on Sprague-Dawley rats indicated potential reproductive toxicity at high doses, including increased stillbirth rates and reduced pup viability .
Adverse Effects
While this compound is generally well-tolerated, clinical studies have reported mild-to-moderate gastrointestinal adverse reactions:
- Common Side Effects :
- Diarrhea
- Nausea
- Vomiting
These side effects are typically self-limiting and resolve without intervention .
Comparative Analysis with Other Compounds
The following table compares this compound with other absorption enhancers:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| This compound | Oral absorption promoter | Enhances bioavailability of macromolecules |
| Sodium Caprate | Medium-chain fatty acid | Known for its ability to enhance intestinal permeability |
| Octanoic Acid | Saturated fatty acid | Naturally occurring; energy source |
This compound stands out due to its specific function as an absorption enhancer for macromolecules, distinguishing it from other compounds that may not possess this capability or have different therapeutic applications .
Q & A
Q. What are the established synthetic routes for Salcaprozic acid, and how do their methodologies differ?
this compound is synthesized via multiple pathways:
- Route 1 : Protection of 8-aminocaprylic acid (I) with TMSCl in CH2Cl2, followed by coupling with acetylsalicyloyl chloride (III) and NaOH saponification .
- Route 2 : Curtius rearrangement of nonanedioic acid monomethyl ester (V) with DPPA/Et3N, Boc deprotection, and subsequent coupling with acetylsalicyloyl chloride .
- Route 3 : Mitsunobu coupling of 10-undecen-1-ol (I) to form a primary amine, followed by hydration and oxidative cleavage . Methodological Note: Route 1 prioritizes simplicity, while Route 2 offers higher stereochemical control. Yield optimization requires careful solvent selection (e.g., reflux conditions in CH2Cl2 vs. toluene) .
Q. How can researchers validate the purity of this compound sodium salt (SNAC) in synthetic workflows?
Post-synthesis purification involves:
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to isolate impurities.
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm deprotection of TMS groups and ester hydrolysis .
- Crystallization : Recrystallization from ethanol-water mixtures to enhance purity (>99% by USP standards) .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight confirmation.
- FT-IR Spectroscopy : Detection of carboxylic acid (1700–1725 cm<sup>-1</sup>) and amide (1650 cm<sup>-1</sup>) functional groups.
- Thermogravimetric Analysis (TGA) : Stability assessment under thermal stress .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound intermediates be resolved?
Contradictions in NMR or MS data often arise from:
- Solvent Artifacts : Residual DMSO in <sup>1</sup>H NMR (δ 2.5 ppm) or acetonitrile in ESI-MS. Use deuterated solvents and triple washing.
- Tautomerism : pH-dependent enol-keto equilibria in acetylsalicyloyl intermediates. Adjust deuterated solvent pH (e.g., D2O with NaOD) to stabilize specific forms .
- Isotopic Peaks : Natural abundance <sup>13</sup>C/<sup>34</sup>S contributions in MS. Compare with simulated isotopic patterns .
Q. What strategies optimize yield in Curtius rearrangement-based synthesis of this compound?
- Catalyst Screening : Use of Et3N vs. DMAP to enhance acyl azide formation rates.
- Temperature Control : Maintain 0–5°C during DPPA addition to minimize side reactions.
- Workup Refinement : Quench excess DPPA with aqueous NaHCO3 to prevent carbamate byproducts .
Q. How do researchers address discrepancies in bioactivity data across this compound studies?
- Assay Standardization : Use USP reference standards for in vitro permeability models (e.g., Caco-2 cells).
- Buffer Optimization : Adjust pH to 6.8 (simulating intestinal conditions) to ensure consistent dissolution profiles.
- Statistical Reconciliation : Apply Bland-Altman analysis to compare inter-laboratory variability in IC50 values .
Q. What computational methods support the design of this compound analogs with enhanced permeability?
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions to predict permeation coefficients.
- QSAR Modeling : Correlate substituent effects (e.g., alkyl chain length) with LogP and Papp values.
- Docking Studies : Identify binding motifs to intestinal fatty acid-binding protein (IFABP) for targeted delivery .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., stirring speed, inert gas use) to minimize batch variability .
- Data Presentation : Follow IUPAC guidelines for reporting yields, purity, and spectroscopic data in tables (e.g., Table 1: Synthetic Routes Comparison) .
- Literature Review : Use Google Scholar to prioritize high-impact studies (filter by citations/year) for hypothesis refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
